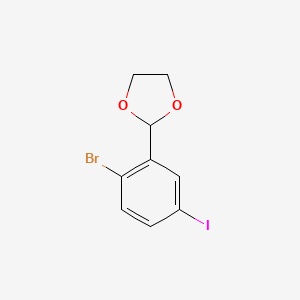

2-(2-Bromo-5-iodophenyl)-1,3-dioxolane

Description

2-(2-Bromo-5-iodophenyl)-1,3-dioxolane (CAS: 2221812-24-2) is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine (C2) and iodine (C5). Its molecular formula is C₉H₇BrIO₂, with a molecular weight of 354.97 g/mol (calculated based on atomic weights). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, owing to its unique halogen substitution pattern and the stability imparted by the dioxolane ring .

The dioxolane ring enhances the compound’s stability by reducing ring strain compared to other cyclic ethers, while the bromine and iodine substituents provide distinct electronic and steric effects. These halogens enable participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making the compound valuable for constructing complex molecules in drug discovery .

Properties

IUPAC Name |

2-(2-bromo-5-iodophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBXRIMEBZCDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-5-iodophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-iodophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The phenyl ring and dioxolane moiety can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-5-iodophenol with ethylene glycol in the presence of an acid catalyst. This process often requires heating under reflux to facilitate the formation of the 1,3-dioxolane ring.

Chemical Properties:

- Molecular Formula: C₉H₈BrIO₂

- IUPAC Name: this compound

- Molecular Weight: 293.96 g/mol

Scientific Research Applications

The compound has been utilized in various research applications:

Organic Synthesis

This compound serves as a building block in organic synthesis. Its halogen substituents allow for substitution reactions that can lead to the formation of more complex molecules. The compound's ability to undergo oxidation and reduction reactions further enhances its utility in synthetic chemistry.

Biological Studies

In biological research, this compound is used to develop probes and imaging agents due to its unique structure. The halogen atoms can engage in halogen bonding, which may improve binding affinity to biological targets.

Material Science

The compound has potential applications in the production of specialty chemicals and materials that require specific properties derived from its unique structural features.

Case Study 1: Development of Imaging Agents

A study explored the use of this compound as a precursor for imaging agents in molecular imaging techniques. The compound's halogen atoms were found to enhance the imaging contrast due to their unique interactions with biological tissues.

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the effectiveness of this compound as a reagent in synthesizing complex organic molecules. Various derivatives were produced through substitution reactions, showcasing its versatility in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the dioxolane ring can undergo ring-opening reactions, which can further modulate its activity.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated 1,3-Dioxolane Derivatives

Key Observations:

Halogen Size and Reactivity :

- The iodine in this compound offers polarizability, facilitating halogen bonding and nucleophilic aromatic substitution, whereas smaller halogens like fluorine () increase electronegativity, affecting electronic distribution .

- Bromine’s moderate size balances reactivity and stability, making it versatile in cross-coupling reactions .

Substituent Position :

- Ortho-substituted bromine (C2) in the target compound may sterically hinder reactions compared to para-substituted analogs (e.g., 2-(4-Bromophenyl)-1,3-dioxolane) .

- Multi-halogenated derivatives (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) exhibit enhanced biological activity due to synergistic electronic effects .

Functional Group Variations :

- Alkyl groups (e.g., ethyl in ) increase lipophilicity, improving membrane permeability in drug candidates .

- Trifluoromethyl groups () introduce strong electron-withdrawing effects, altering reaction pathways .

Biological Activity

2-(2-Bromo-5-iodophenyl)-1,3-dioxolane is a compound belonging to the dioxolane family, which has garnered attention due to its diverse biological activities. The structural features of this compound, specifically the presence of halogen substituents, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound can be represented as follows:

The presence of bromine and iodine atoms in the phenyl ring enhances the lipophilicity and reactivity of the compound, potentially influencing its biological interactions.

Antibacterial Activity

Research indicates that dioxolane derivatives exhibit significant antibacterial properties. In a study evaluating various dioxolanes against Gram-positive and Gram-negative bacteria, compounds similar to this compound showed varying degrees of activity. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 |

| Pseudomonas aeruginosa | 1250 | |

| Escherichia coli | Not Active |

Antifungal Activity

The antifungal activity of dioxolanes has also been documented. Compounds with similar structures demonstrated effectiveness against Candida albicans, with some derivatives showing significant inhibition rates. The structure-activity relationship suggests that halogen substituents enhance antifungal efficacy .

Table 2: Antifungal Activity Against Candida albicans

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 20 |

| Other derivatives | Varies (10-25 mm) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of dioxolane derivatives. For instance, compounds similar to this compound were tested against various cancer cell lines, revealing IC50 values ranging from 7 µM to 20 µM. These compounds were found to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | Human leukemia cells | 10 |

| Breast cancer cells | 15 |

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can alter enzyme activity or disrupt cellular signaling pathways, leading to antibacterial or anticancer effects. Molecular docking studies have suggested potential binding sites for these compounds on target proteins such as DNA gyrase and COX-2 .

Case Studies

Several case studies have illustrated the practical applications of dioxolanes in medicinal chemistry:

- Case Study on Antibacterial Efficacy : A study conducted on a series of dioxolanes demonstrated their effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications in the dioxolane structure could lead to enhanced antibacterial properties.

- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of a related compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.